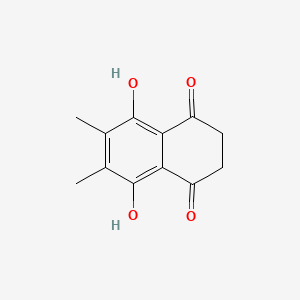
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- is a derivative of naphthoquinone, characterized by the presence of hydroxyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation . Another method includes the oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO2) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The hydroxyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as tin(II) chloride . Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
Major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different scientific fields .
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- involves its properties as an oxidizing agent. The compound can generate reactive oxygen species (ROS) such as hydrogen peroxide and superoxide radicals, which can induce oxidative stress in biological systems . This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone): Similar in structure but lacks the additional methyl groups.
Juglone (5-Hydroxy-1,4-naphthoquinone): Another naphthoquinone derivative with different hydroxyl group positioning.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Contains a methyl group but differs in the position of the hydroxyl group.
Uniqueness
1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-6,7-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .
Propiedades
Número CAS |
88051-38-1 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
5,8-dihydroxy-6,7-dimethyl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H12O4/c1-5-6(2)12(16)10-8(14)4-3-7(13)9(10)11(5)15/h15-16H,3-4H2,1-2H3 |
Clave InChI |
HWLYVBGVEQSQAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=O)CCC(=O)C2=C1O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


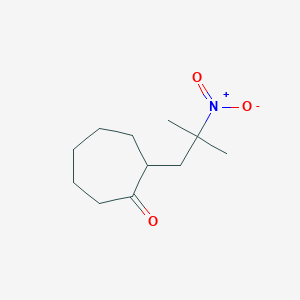
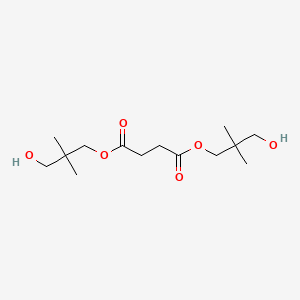
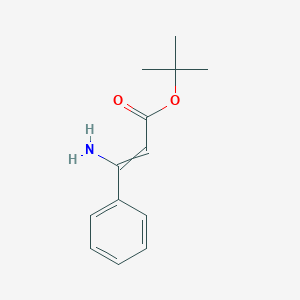
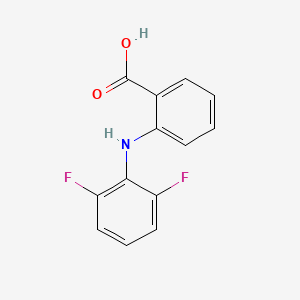
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
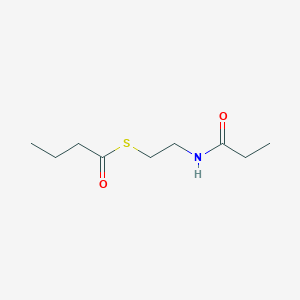
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
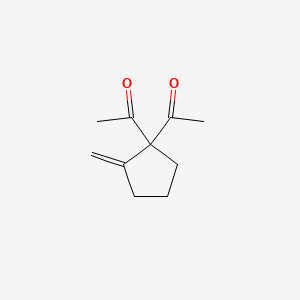
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
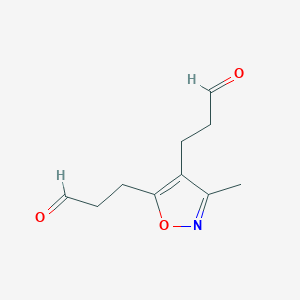
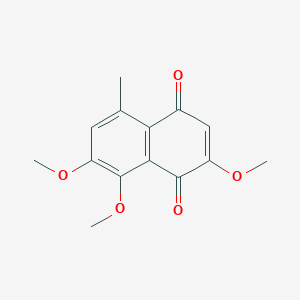
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
